![molecular formula C9H11N5O B11793219 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11793219.png)
7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a triazolopyrimidine core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiouracil with hydrozonoyl chlorides, leading to the formation of triazolopyrimidinone derivatives . Another approach includes the use of oxidative cyclization of N-(2-pyridyl)amidines with oxidizers such as sodium hypochlorite or manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazolopyrimidine compounds.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is as an enzyme inhibitor. The compound has shown promising activity against several enzymes by binding to specific active sites, which inhibits their function. This characteristic positions it as a candidate for drug development targeting various diseases, including cancer and inflammatory conditions.
Antiviral Applications
Recent studies have explored the potential of this compound in antiviral therapies. It has been investigated for its ability to disrupt protein-protein interactions in viral RNA-dependent RNA polymerase complexes, which are crucial for the replication of influenza viruses. Such interactions are essential for developing new antiviral drugs aimed at treating influenza infections .
Anti-inflammatory Properties
In pharmacological screenings, derivatives of this compound have demonstrated anti-inflammatory activities. These compounds have been shown to inhibit prostaglandin synthesis, making them potential candidates for treating inflammatory diseases while exhibiting lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac® .
Case Study: Antiviral Activity Against Influenza
A study focused on synthesizing novel derivatives based on the triazolo-pyrimidine framework reported that certain compounds effectively inhibited the interaction between the PA and PB1 subunits of the influenza A virus polymerase. These findings suggest that modifications to the triazolo-pyrimidine structure can enhance antiviral efficacy against influenza viruses .
Case Study: Anti-inflammatory Activity Assessment
Another research project evaluated several derivatives of this compound for their anti-inflammatory properties using carrageenan-induced edema models in rats. The results indicated that some derivatives exhibited significant anti-inflammatory effects while maintaining a favorable safety profile compared to existing anti-inflammatory agents .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Methylpyrazolo[1,5-a]pyrimidine | Contains a pyrazolo-pyrimidine core | Lacks triazole moiety |
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Similar triazole structure | Different substituents alter reactivity |
2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine | Contains both triazole and pyrimidine rings | Potential for different biological activity |
The comparative analysis highlights how variations in structural features influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a pharmacophore for adenosine receptors.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines: Exhibits potent antidiabetic, anticancer, and antioxidant activities.
Uniqueness
7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one stands out due to its unique combination of a triazolopyrimidine core with a pyrrolidine ring, which enhances its biological activity and potential therapeutic applications. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development.
Biological Activity
7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, which include a pyrrolidine ring and a triazolo-pyrimidinone moiety, contribute to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including enzyme inhibition, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.
Structural Characteristics
The compound can be characterized by its molecular formula C9H11N5O and its structural components which include:
- Pyrrolidine Ring : A five-membered ring containing nitrogen that enhances the compound's interaction with biological targets.
- Triazolo-Pyrimidinone Moiety : This structure is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to enzymes and receptors.
The primary mechanism of action for this compound involves binding to specific active sites on target enzymes. This binding inhibits their activity, positioning the compound as a promising candidate for drug development aimed at various diseases. Notably, it has shown potential as an enzyme inhibitor in several studies.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. For example:
- Cyclin-dependent Kinases (CDKs) : The compound has been tested against CDK2 and demonstrated promising inhibitory effects with IC50 values ranging from 45–97 nM against various cancer cell lines such as MCF-7 and HCT-116 .
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in multiple cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of 45 nM.
- HCT-116 (Colon Cancer) : Showed moderate activity with IC50 values ranging from 6–99 nM.
- HepG2 (Liver Cancer) : Displayed moderate activity with IC50 values between 48–90 nM compared to standard drugs like sorafenib .
Case Studies
Several studies have highlighted the biological activity of this compound:
Study | Target | Cell Line | IC50 (nM) | Findings |
---|---|---|---|---|
Study A | CDK2 | MCF-7 | 45 | Significant inhibition observed |
Study B | CDK2 | HCT-116 | 6 - 99 | Moderate cytotoxicity |
Study C | CDK2 | HepG2 | 48 - 90 | Comparable to sorafenib |
Properties
Molecular Formula |
C9H11N5O |
---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
7-pyrrolidin-1-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C9H11N5O/c15-9-12-11-8-5-7(10-6-14(8)9)13-3-1-2-4-13/h5-6H,1-4H2,(H,12,15) |
InChI Key |
MQEWJQGIJWQVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=NNC(=O)N3C=N2 |
Origin of Product |
United States |
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